2-Ethyl-6-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride
Overview
Description
2-Ethyl-6-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride is an organic compound with the molecular formula C₇H₁₆ClNO₂S and a molecular weight of 213.73 g/mol . It is a thiomorpholine derivative, characterized by the presence of a sulfur atom in its morpholine ring, which is further substituted with ethyl and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride typically involves the reaction of thiomorpholine with ethyl and methyl substituents under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-purity reagents and controlled reaction environments to minimize impurities and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-6-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing derivatives.
Substitution: The ethyl and methyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur derivatives.
Substitution: Various alkyl or aryl-substituted thiomorpholine derivatives.
Scientific Research Applications
2-Ethyl-6-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 2-Ethyl-6-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s sulfur atom plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can lead to the inhibition or activation of specific enzymes and pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride: Similar structure but lacks the ethyl group.
Thiomorpholine-1,1-dioxide: Lacks both ethyl and methyl groups but retains the thiomorpholine core.
Uniqueness
2-Ethyl-6-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-ethyl-6-methyl-1,4-thiazinane 1,1-dioxide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S.ClH/c1-3-7-5-8-4-6(2)11(7,9)10;/h6-8H,3-5H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZPVWPQQSUDTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNCC(S1(=O)=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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